3-(Azetidin-3-yl)-4-methylpyridine
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Overview
Description
3-(Azetidin-3-yl)-4-methylpyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-4-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the use of N-Boc-azetidin-3-one as a starting material. This compound undergoes a Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
3-(Azetidin-3-yl)-4-methylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Pyridine: A six-membered ring containing one nitrogen atom.
Azetidin-3-yl derivatives: Compounds containing the azetidine ring with various substituents.
Uniqueness
3-(Azetidin-3-yl)-4-methylpyridine is unique due to the combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets .
Properties
Molecular Formula |
C9H12N2 |
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Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-4-methylpyridine |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-10-6-9(7)8-4-11-5-8/h2-3,6,8,11H,4-5H2,1H3 |
InChI Key |
IDUSOTARHXZPJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2CNC2 |
Origin of Product |
United States |
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